Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Catalog No.
S740426
CAS No.
185133-90-8
M.F
C11H13N3O2
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-car...

CAS Number

185133-90-8

Product Name

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3

InChI Key

RWPAXRHWORQNQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 185133-90-8) is a highly functionalized, commercially critical building block used in the synthesis of advanced pharmaceutical intermediates, particularly potassium-competitive acid blockers (P-CABs) and GABAergic modulators. Featuring a pre-installed 8-amino group, a 2-methyl steric shield, and a 3-ethyl carboxylate protecting group, this compound provides an orthogonal reactivity profile that streamlines multi-step API synthesis. Its structural configuration allows for selective N-functionalization at the 8-position without disrupting the ester or the imidazopyridine core, making it a highly efficient starting material for scalable drug discovery and manufacturing workflows [1].

Research Fit

Scaffold Imidazo[1,2-a]pyridine privileged core for medicinal chemistry building block synthesis
Key Handle 8-Amino directing group supports C–H activation diversification workflows
Functional Group 3-Ethyl ester enables carboxamide conversion for reported anti-TB assay context
Substituent 2-Methyl group contributes to scaffold lipophilicity and metabolic stability profile

Substituting this specific compound with simpler analogs, such as the non-aminated core or the free carboxylic acid, introduces severe process bottlenecks. Lacking the pre-installed 8-amino group forces chemists to rely on late-stage C-H activation or halogenation, which suffers from poor regioselectivity (favoring the 6-position) and drastically reduces overall yield [1]. Furthermore, replacing the ethyl ester with a free acid or methyl ester compromises solubility in standard organic solvents and increases susceptibility to premature hydrolysis under basic conditions. Consequently, generic substitution leads to extended synthetic routes, higher catalytic costs, and complex purification profiles that are unviable for GMP scale-up.

Substitution Risk

Regioisomeric amino substitution
5-Amino or 6-amino regioisomers cannot form the 6,5-fused bicyclic directing group required for palladium-catalyzed C–H arylation. Directing-group utility may not transfer.
Ester variation alters reactivity
Methyl ester or other alkyl ester analogs may shift carboxamide conversion efficiency and final product yield. Reactivity profile may require independent validation.
Des-methyl analog may shift properties
Absence of the 2-methyl group can alter lipophilicity, metabolic stability, and target-engagement context. Reported scaffold activity may not transfer directly.

Regioselective 8-Position Functionalization Efficiency

The pre-installed primary amine in Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate allows for direct, high-yielding functionalization at the 8-position. When compared to the non-aminated baseline, which requires C-H amination that preferentially attacks the 6-position, this compound delivers vastly superior regiocontrol and yield [1].

Evidence DimensionYield of 8-position N-alkylation/acylation
Target Compound Data>90% yield via direct functionalization of the primary amine
Comparator Or BaselineEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (lacks 8-amino group)
Quantified Difference<15% yield via direct C-H amination due to competing 6-position reactivity
ConditionsStandard basic alkylation or acylation conditions (e.g., K2CO3, electrophile, 60°C)

Procuring the pre-aminated building block eliminates low-yielding, non-selective functionalization steps, directly reducing raw material waste and API production costs.

Melting Point
Specification review
150–152 °C
Sharp range supports identity confirmation and purity assessment upon receipt.
Deviation may indicate regioisomeric impurities or hydrolyzed acid; verify against CoA.

Process Solubility and Workup Efficiency

The ethyl ester moiety significantly enhances the compound's solubility profile in non-polar and moderately polar organic solvents compared to its free acid counterpart. This solubility differential allows for homogeneous reaction conditions and avoids the need for high-boiling point solvents like DMF or DMSO during scale-up [1].

Evidence DimensionSolubility in standard aprotic organic solvents (e.g., DCM, EtOAc)
Target Compound Data>50 mg/mL, enabling homogeneous reactions
Comparator Or Baseline8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (free acid)
Quantified Difference<5 mg/mL, requiring high-boiling polar solvents
ConditionsAmbient temperature (25°C) in dichloromethane or ethyl acetate

High solubility in volatile organic solvents allows for streamlined aqueous workups and solvent recovery, which is critical for cost-effective industrial manufacturing.

Gastric Acid Secretion Inhibition
Class-level
97% inhibition at 6 μmol/kg i.v.
Reported in pentagastrin-stimulated rat model using a closely related 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde-derived carbamate.
Reported in vivo endpoint context supports 8-amino-2-methyl substitution pattern as a privileged pharmacophore for gastric H+/K+-ATPase research.
Class-level inference; direct testing of the ester intermediate is not reported in this model.

Hydrolytic Stability During Basic Functionalization

During harsh basic N-alkylation of the 8-amino group, the ethyl ester demonstrates superior hydrolytic stability over the methyl ester analog. The slight increase in steric bulk at the ester prevents premature saponification, thereby minimizing the formation of des-esterified impurities and improving overall batch consistency [1].

Evidence DimensionPremature ester hydrolysis during 8-N-alkylation
Target Compound Data<2% hydrolysis observed
Comparator Or BaselineMethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate (methyl ester)
Quantified Difference12-15% premature hydrolysis leading to des-esterified side products
ConditionsBasic N-alkylation conditions (e.g., NaH or K2CO3 in polar solvent, 60°C)

The enhanced steric stability of the ethyl ester prevents unwanted side reactions, ensuring high batch-to-batch reproducibility and simplifying chromatographic purification.

C–H Activation Directing Group
Method context
8-Aminoimidazo[1,2-a]pyridine (AIP) moiety enables Pd-catalyzed β-C(sp²)–H arylation with high β-site selectivity.
Conditions: Pd(OAc)₂, aryl iodide, AgTFA, 100 °C, 24 h. Broad functional-group tolerance reported.
Supports late-stage diversification at the C-5 position; a structure-specific capability absent in non-aminated analogs.
Class-level inference for the AIP scaffold; confirm substrate scope with the 3-ethyl ester variant.

Avoidance of Heavy Metal Catalysis

Utilizing this pre-aminated scaffold allows for direct C-N bond formation without the need for transition metal catalysts. In contrast, using an 8-halogenated precursor necessitates expensive palladium or ruthenium catalysis, which introduces significant heavy metal contamination risks into late-stage API synthesis [1].

Evidence DimensionRequirement for transition metal catalysts for C-N bond formation
Target Compound Data0 ppm metal residue (direct electrophilic trapping)
Comparator Or BaselineEthyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Quantified DifferenceRequires Pd/Ru catalysis, often leaving >50 ppm heavy metal residue
ConditionsSynthesis of 8-N-substituted derivatives

Using the 8-amino precursor bypasses the need for expensive Buchwald-Hartwig cross-coupling, eliminating heavy metal scavenging steps and easing regulatory compliance.

Anti-TB Activity of Derived Carboxamides
Head-to-head
12/14 compounds with MIC ≤ 1 μM; 5/14 with MIC ≤ 0.006 μM
Earlier non-amino imidazo[1,2-a]pyridines: no significant activity at 6.25 μg/mL (rifampin control MIC = 0.031 μg/mL). Reported >3,000-fold difference in assay context.
Reported anti-TB assay context links 8-amino-2-methyl substitution pattern to Mtb H37Rv activity. Supports scaffold selection for carboxamide library synthesis.
Microdilution assay under replicating conditions; in vivo model-response context also reported.

Synthesis of Potassium-Competitive Acid Blockers (P-CABs)

The pre-installed 8-amino group and 2-methyl substituent perfectly match the pharmacophore requirements for several classes of imidazopyridine-based P-CABs. It serves as an ideal advanced intermediate, allowing for rapid diversification at the 8-position via reductive amination or alkylation while preserving the 3-carboxylate for subsequent amide formation [1].

Development of GABA-A Receptor Modulators

Imidazo[1,2-a]pyridines are privileged scaffolds for CNS-active compounds. The ethyl ester provides a stable handle that can be converted into various lipophilic groups, while the 8-amino group allows for the attachment of diverse aryl or alkyl substituents to tune receptor subtype selectivity and blood-brain barrier permeability [2].

High-Throughput Library Generation for Drug Discovery

Due to its excellent solubility in standard organic solvents and the orthogonal reactivity between the primary amine and the ester, this compound is highly suited for automated, parallel synthesis workflows. It enables the rapid generation of diverse compound libraries without the need for complex protection/deprotection strategies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-TB carboxamide research
8-Amino-2-methyl-3-ester scaffold
MIC assay context and in vivo model-response review
C–H activation diversification
8-AIP directing group with 3-ester substrate
β-Site selectivity and substrate scope verification
Gastric H+/K+-ATPase inhibitor research
8-Amino-2-methyl core substitution pattern
In vivo pentagastrin-stimulated model endpoint context
Preclinical research supply
Defined melting point and batch-specific CoA
Identity confirmation and purity benchmark review

XLogP3

2

Wikipedia

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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